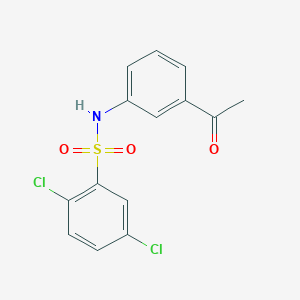
N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide, commonly known as N-(3-acetylphenyl)-2,5-dichlorobenzene sulfonamide or ADDBS, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. ADDBS is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research applications.
作用机制
The mechanism of action of ADDBS involves its binding to the ATP-binding site of CDKs, thereby inhibiting their activity. This leads to the arrest of the cell cycle and ultimately, cell death. ADDBS has also been found to exhibit inhibitory activity against other protein kinases, such as glycogen synthase kinase-3 (GSK-3) and mitogen-activated protein kinase (MAPK), further expanding its potential applications in scientific research.
Biochemical and Physiological Effects
ADDBS has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against CDKs, ADDBS has been found to exhibit anti-inflammatory activity through the inhibition of nuclear factor kappa B (NF-κB) signaling. It has also been found to exhibit neuroprotective effects through the inhibition of glycogen synthase kinase-3 (GSK-3), which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease.
实验室实验的优点和局限性
ADDBS has several advantages as a research compound. It is a potent inhibitor of CDKs, making it a promising compound for the development of anticancer drugs. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, ADDBS has some limitations as well. It has been found to exhibit low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its inhibitory activity against other protein kinases can make it difficult to isolate its effects on specific targets.
未来方向
There are several potential future directions for the use of ADDBS in scientific research. One area of interest is the development of ADDBS-based anticancer drugs. ADDBS has been found to exhibit potent inhibitory activity against CDKs, which are often overexpressed in cancer cells. Further research is needed to develop ADDBS derivatives with improved pharmacological properties for use in anticancer drug development.
Another area of interest is the use of ADDBS as a potential treatment for neurodegenerative diseases such as Alzheimer’s disease. ADDBS has been found to exhibit neuroprotective effects through the inhibition of GSK-3, which is involved in the pathogenesis of these diseases. Further research is needed to determine the potential of ADDBS as a therapeutic agent for these diseases.
In conclusion, N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide is a promising compound for scientific research, with potential applications in the development of anticancer drugs and the treatment of neurodegenerative diseases. Its well-established synthesis method and range of biochemical and physiological effects make it a valuable tool for researchers in various fields. Further research is needed to fully explore its potential in these areas and to develop improved derivatives for use in scientific research.
合成方法
ADDBS can be synthesized through a multi-step process involving the reaction of 3-acetylphenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure ADDBS. This synthesis method has been well-established and has been used in numerous studies to produce ADDBS for research purposes.
科学研究应用
ADDBS has been found to have a range of potential applications in scientific research. One of its primary uses is as a protein kinase inhibitor, particularly for the inhibition of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation and are often overexpressed in cancer cells, making them a promising target for anticancer drug development. ADDBS has been found to exhibit potent inhibitory activity against CDKs, making it a promising compound for the development of anticancer drugs.
属性
CAS 编号 |
6110-72-1 |
|---|---|
产品名称 |
N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide |
分子式 |
C14H11Cl2NO3S |
分子量 |
344.2 g/mol |
IUPAC 名称 |
N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-8-11(15)5-6-13(14)16/h2-8,17H,1H3 |
InChI 键 |
ZITSUWFAISYYRS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















